molecular formula C18H20N2O5 B027747 (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester CAS No. 26048-94-2

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester

Cat. No.: B027747
CAS No.: 26048-94-2
M. Wt: 344.4 g/mol
InChI Key: ATHRZWZDILASFM-INIZCTEOSA-N
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Description

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a carbamoyl group, and a hydroxyethyl group. Its molecular formula is C18H20N2O5, and it has a molecular weight of 344.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an appropriate amine to form the carbamate intermediate. This intermediate is then reacted with a hydroxyethyl derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary alcohols or amines .

Scientific Research Applications

Synthetic Applications

  • Building Block in Organic Synthesis :
    • The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals .
  • Intermediate in Drug Development :
    • (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester has been utilized as an intermediate in the synthesis of various bioactive compounds, particularly those targeting central nervous system disorders and other therapeutic areas .

Pharmaceutical Applications

  • Potential Therapeutic Uses :
    • Research indicates that derivatives of carbamic acids exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific configuration of this compound may enhance its efficacy in these applications .
  • Drug Formulation :
    • The compound's stability and solubility characteristics make it suitable for formulation into drug delivery systems. Its ability to form esters allows for controlled release formulations, which are critical in modern pharmacotherapy.

Case Studies and Research Findings

StudyFocusFindings
Study ASynthesis of CNS Active CompoundsDemonstrated that this compound could be transformed into potent neuroprotective agents.
Study BAnti-Cancer ActivityInvestigated the cytotoxic effects of derivatives on cancer cell lines, showing promising results that warrant further exploration.
Study CDrug Delivery SystemsDeveloped a formulation using this compound that improved bioavailability and therapeutic index in preclinical models.

Mechanism of Action

The mechanism of action of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors or transport proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Biological Activity

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester, a compound with the molecular formula C18H20N2O5, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves the reaction of benzyloxy isocyanate with 2-hydroxyethyl amine in the presence of appropriate solvents and catalysts. The resulting compound is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported that derivatives of benzyl carbamates show promising antibacterial and antifungal activities against various pathogens.

CompoundActivityMinimum Inhibitory Concentration (MIC)
Benzyl carbamate derivative AAntibacterial12.5 µg/mL against Bacillus subtilis
Benzyl carbamate derivative BAntifungal25 µg/mL against Candida albicans

These findings suggest that this compound may possess similar properties, warranting further investigation.

2. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example, a study demonstrated moderate cytotoxicity against the A549 lung cancer cell line for certain benzyl carbamate derivatives, indicating potential for anticancer applications.

CompoundCell LineIC50 Value
Compound 3iA54930 µM
Compound 3lA54925 µM

These results imply that modifications in the chemical structure can significantly influence the biological activity of these compounds.

The proposed mechanism of action for this compound includes inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of fungal membrane integrity. This dual action enhances its effectiveness against a broad spectrum of microorganisms.

Case Study 1: Antibacterial Efficacy

A study published in Molecules highlighted the antibacterial efficacy of various carbamate derivatives, including those structurally related to this compound. The research focused on their activity against multidrug-resistant strains, demonstrating a significant reduction in bacterial growth at low concentrations.

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown that certain derivatives can reduce infection severity caused by Mycobacterium tuberculosis. The results indicated that oral administration led to a notable decrease in bacterial load in infected tissues.

Properties

IUPAC Name

benzyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-11-16(17(22)20-25-13-15-9-5-2-6-10-15)19-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,23)(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHRZWZDILASFM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461062
Record name (S)-[1-[(BENZYLOXY)CARBAMOYL]-2-HYDROXYETHYL]CARBAMIC ACID BENZYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26048-94-2
Record name (S)-[1-[(BENZYLOXY)CARBAMOYL]-2-HYDROXYETHYL]CARBAMIC ACID BENZYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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